molecular formula C16H10Cl2F3N3O2 B11562941 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11562941
M. Wt: 404.2 g/mol
InChI Key: AJMPWQUBALEDEG-GZIVZEMBSA-N
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Description

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(trifluoromethyl)phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications. Its hydrazone moiety is known to interact with biological targets, making it a promising lead compound.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-(3-chlorophenyl)-1-{N’-[(E)-{2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]hydrazinecarbonyl}formamide

Uniqueness

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10Cl2F3N3O2

Molecular Weight

404.2 g/mol

IUPAC Name

N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C16H10Cl2F3N3O2/c17-12-5-4-9(6-13(12)18)8-22-24-15(26)14(25)23-11-3-1-2-10(7-11)16(19,20)21/h1-8H,(H,23,25)(H,24,26)/b22-8+

InChI Key

AJMPWQUBALEDEG-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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